N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is a synthetic small molecule characterized by a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a [[4-(aminomethyl)-2-fluorophenyl]methyl] moiety, and the compound exists as a hydrochloride salt to enhance solubility and stability. The partially hydrogenated benzothiophene core confers conformational rigidity, while the fluorophenyl and aminomethyl groups may influence lipophilicity, bioavailability, and receptor interactions .
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h5-7,10H,1-4,8-9,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPVRWAXOKRYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its complex structure and biological activity. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H24ClFN2O2
- CAS Number : 2418719-10-3
- IUPAC Name : N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide hydrochloride
- Molecular Weight : Approximately 368.86 g/mol
The presence of the tetrahydro-benzothiophene core and the aminomethyl group contributes to its unique interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antidepressant Activity : Research has shown that derivatives of benzothiophene can possess antidepressant-like effects. The structural modifications in this compound may enhance its efficacy compared to traditional antidepressants .
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound 5f | 62.1 | Not applicable |
| Compound 5h | Not applicable | 24.35 |
| Galantamine | 28.08 | Not applicable |
The mechanism by which N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; hydrochloride exerts its effects is not fully understood. However, structure-activity relationship studies suggest that modifications to the phenyl ring and the introduction of fluorine enhance binding affinity to cholinergic receptors and enzymes involved in neurotransmission .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiophene Core : Utilizing a multicomponent condensation reaction.
- Introduction of Aminomethyl Group : This is achieved through reductive amination techniques.
- Hydrochloride Salt Formation : Enhances solubility and stability for biological testing.
Case Study 1: Antidepressant Activity
In a study examining various tetrahydro-benzothiophene derivatives, it was found that certain modifications increased the antidepressant-like activity in animal models. The specific compound showed significant improvement in behavioral tests compared to control groups .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress in SH-SY5Y neuroblastoma cells. Results indicated that these compounds maintained cell viability at concentrations corresponding to their IC50 values against cholinesterases, suggesting they could be safe for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The 4,5,6,7-tetrahydro-1-benzothiophene core distinguishes the target compound from non-hydrogenated analogs (e.g., benzo[b]thiophene). For instance:
- 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide () shares the hydrogenated core but lacks the fluorophenyl and aminomethyl substituents, instead featuring a 4-chlorophenyl group and a 2-amino substitution .
- Benzothieno[3,2-b]benzothiophene (BTBT) derivatives () exhibit fused sulfur-containing rings, enhancing π-conjugation for applications in organic electronics, but differ significantly in structure and purpose .
Substituent Analysis
Carboxamide Side Chain
- N-{[4-(1-Aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (): Features a 6-methyl group on the benzothiophene core and a 1-aminoethyl substituent on the phenyl ring, which could alter steric interactions and solubility .
- 609796-13-6 (): Substituted with a 4-chloro-3-nitrobenzoyl group and a 3-pyridinylmethyl chain, introducing polar nitro and pyridine moieties that may affect receptor selectivity .
Halogen Effects
Cytotoxicity and Bioactivity
- Benzoxazolylalanine derivatives () demonstrate that replacing thiophene with benzothiophene (e.g., compound 25) increases cytotoxicity, suggesting that the benzothiophene core in the target compound may influence toxicity profiles .
- Benzothiophene arylpiperazines () exhibit affinity for 5-HT1AR, indicating that the carboxamide-linked aromatic groups in the target compound could similarly target neurological receptors .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
